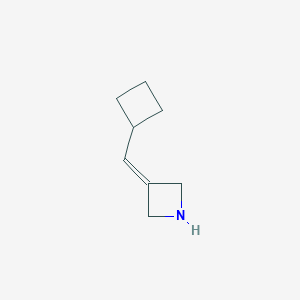
3-(Cyclobutylmethylidene)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethylidene)azetidine is a nitrogen-containing heterocyclic compound with a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(Cyclobutylmethylidene)azetidine, can be achieved through several methods:
Cycloaddition Reactions: . This reaction can be mediated by visible light and involves the formation of a four-membered ring.
Nucleophilic Substitution: Azetidines can also be synthesized via nucleophilic substitution reactions of acyclic amines. This method involves the substitution of a leaving group with a nucleophile, leading to the formation of the azetidine ring.
Reduction of β-Lactams: The reduction of β-lactams is another method to obtain azetidines. This process involves the reduction of the carbonyl group in β-lactams to form the corresponding azetidine.
Industrial Production Methods
Industrial production of azetidines often involves scalable and efficient synthetic routes. The aza Paternò–Büchi reaction is particularly attractive for industrial applications due to its high regio- and stereoselectivity . Additionally, the use of microwave irradiation and solid support systems can enhance the efficiency and yield of azetidine synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclobutylmethylidene)azetidine undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form corresponding N-oxides.
Reduction: Reduction of azetidines can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
3-(Cyclobutylmethylidene)azetidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Cyclobutylmethylidene)azetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The nitrogen atom in the azetidine ring can act as a nucleophile, facilitating reactions with electrophiles . Additionally, the unique structure of azetidines allows them to interact with biological targets, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity compared to azetidines.
Uniqueness of 3-(Cyclobutylmethylidene)azetidine
This compound is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity.
Propriétés
Formule moléculaire |
C8H13N |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
3-(cyclobutylmethylidene)azetidine |
InChI |
InChI=1S/C8H13N/c1-2-7(3-1)4-8-5-9-6-8/h4,7,9H,1-3,5-6H2 |
Clé InChI |
YPDYOQNPIXFVBI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C=C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


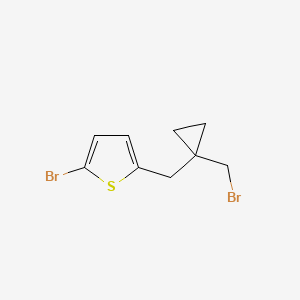

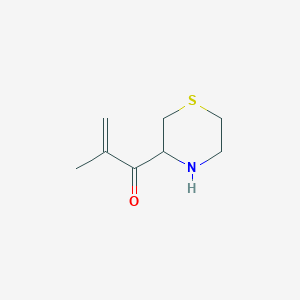
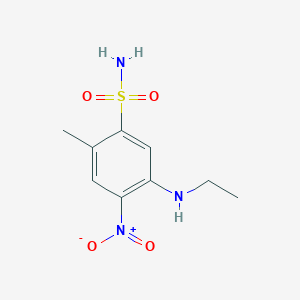

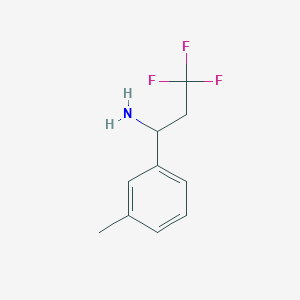

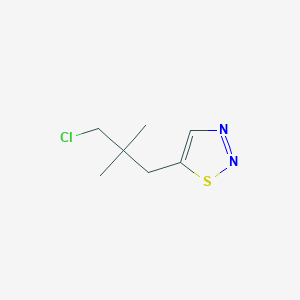
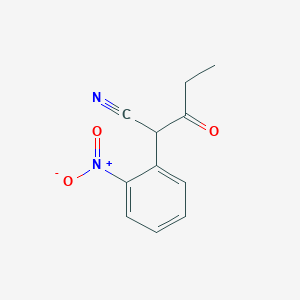
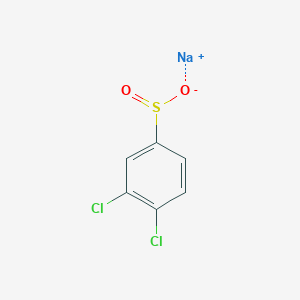
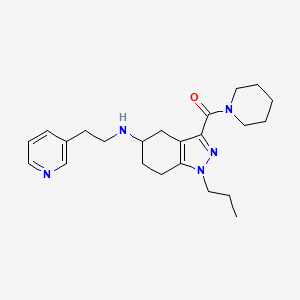
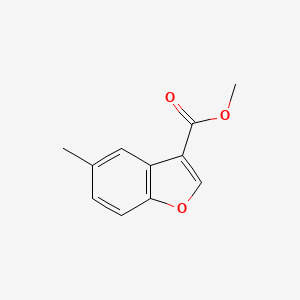

![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
